molecular formula C30H28ClP2Ru B13641248 Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane

Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane

Cat. No.: B13641248
M. Wt: 587.0 g/mol
InChI Key: SPOMDWSOHFJNKQ-UHFFFAOYSA-M
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Description

Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane is a complex organometallic compound with the molecular formula C30H27ClP2Ru . It is known for its unique structure, which includes a ruthenium center coordinated to a cyclopentadienyl ligand and two diphenylphosphino groups. This compound is of significant interest in the field of catalysis due to its ability to facilitate various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane typically involves the reaction of ruthenium trichloride with cyclopentadiene and diphenylphosphino ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as tetrahydrofuran (THF) or toluene. The reaction mixture is heated to facilitate the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of the starting materials. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce new organometallic complexes with different ligands.

Scientific Research Applications

Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane exerts its effects involves the coordination of the ruthenium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The cyclopentadienyl ligand and diphenylphosphino groups play a crucial role in stabilizing the complex and enhancing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Chlorohydridotris(triphenylphosphine)ruthenium(II): Another ruthenium-based complex with similar catalytic properties.

    Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II): A compound with a pentamethylcyclopentadienyl ligand instead of cyclopentadiene.

    cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): A ruthenium complex with bipyridine ligands.

Uniqueness

Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane is unique due to its specific combination of ligands, which provides a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P2.C5H6.ClH.Ru/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-4-5-3-1;;/h1-20H,21H2;1-4H,5H2;1H;/q;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOMDWSOHFJNKQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C1.C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClP2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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